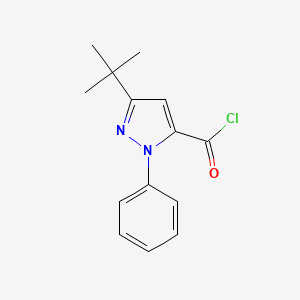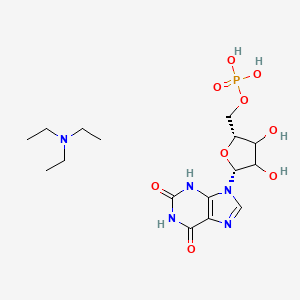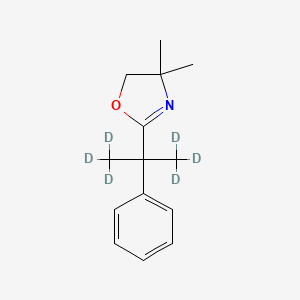
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is a derivative of Docetaxel, which is a semisynthetic derivative of Paclitaxel. Docetaxel is widely used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
准备方法
The synthesis of 10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel involves multiple steps, starting from Docetaxel. The synthetic route typically includes the protection of hydroxyl groups, selective acylation, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product.
化学反应分析
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying its reactivity and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and its potential as a tool for studying cell division.
Medicine: Exploring its potential as a chemotherapeutic agent and understanding its interactions with other drugs.
Industry: Developing new formulations and delivery methods for Docetaxel derivatives
作用机制
The mechanism of action of 10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is similar to that of Docetaxel. It binds to tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This leads to the stabilization of microtubules, which disrupts the normal process of cell division, ultimately leading to cell death. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are primarily related to cell cycle regulation and apoptosis.
相似化合物的比较
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other Docetaxel derivatives. Similar compounds include:
Docetaxel: The parent compound used in cancer treatment.
Paclitaxel: Another widely used chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy in certain cancer types.
These compounds share a common mechanism of action but differ in their chemical structures, leading to variations in their clinical applications and effectiveness.
属性
分子式 |
C58H72N2O18 |
|---|---|
分子量 |
1085.2 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,15-bis[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy]-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C58H72N2O18/c1-31-36(73-49(66)42(62)40(33-22-16-13-17-23-33)59-51(68)77-53(3,4)5)29-58(70)47(75-48(65)35-26-20-15-21-27-35)45-56(11,46(64)44(71-12)39(31)55(58,9)10)37(28-38-57(45,30-72-38)76-32(2)61)74-50(67)43(63)41(34-24-18-14-19-25-34)60-52(69)78-54(6,7)8/h13-27,36-38,40-45,47,62-63,70H,28-30H2,1-12H3,(H,59,68)(H,60,69)/t36-,37-,38+,40-,41-,42+,43+,44+,45-,47-,56+,57-,58+/m0/s1 |
InChI 键 |
TXIPHSRCPRFHTI-JVHVIAPCSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)[C@@H]([C@H](C7=CC=CC=C7)NC(=O)OC(C)(C)C)O)C)OC |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)C(C(C7=CC=CC=C7)NC(=O)OC(C)(C)C)O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
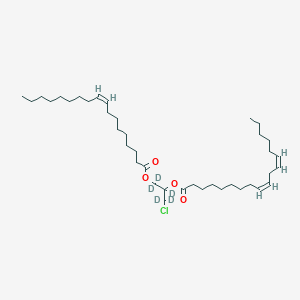
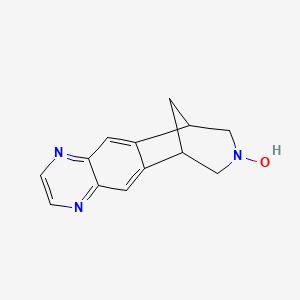

![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
